

# A Comparative Guide to the <sup>1</sup>H and <sup>13</sup>C NMR Characterization of 3-Phenylpropiolonitrile

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Compound of Interest		
Compound Name:	3-Phenylpropiolonitrile	
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This guide provides a comparative analysis of the <sup>1</sup>H and <sup>13</sup>C Nuclear Magnetic Resonance (NMR) spectroscopic data for **3-phenylpropiolonitrile** and structurally related alternatives, benzonitrile and (E)-cinnamonitrile. This document is intended for researchers, scientists, and professionals in drug development, offering a reference for the structural elucidation of these compounds.

Note on Data for **3-Phenylpropiolonitrile**: Experimental <sup>1</sup>H and <sup>13</sup>C NMR data for **3-phenylpropiolonitrile** are not readily available in publicly accessible databases. Therefore, the data presented for this compound are predicted values generated using a reliable NMR prediction tool. These predicted values are intended to serve as a guideline for spectral interpretation.

### **Data Presentation**

The following tables summarize the <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for **3- phenylpropiolonitrile**, benzonitrile, and (E)-cinnamonitrile. These values are crucial for identifying the chemical environment of the protons and carbons within each molecule.

Table 1: Comparative <sup>1</sup>H NMR Spectroscopic Data



Compound	Protons	Predicted/Experime ntal Chemical Shift (δ, ppm)	Multiplicity
3-Phenylpropiolonitrile	Phenyl-H (ortho, meta)	~7.55 - 7.65	Multiplet
Phenyl-H (para)	~7.45 - 7.55	Multiplet	
Benzonitrile	Phenyl-H (meta)	7.64	Doublet
Phenyl-H (para)	7.47	Triplet	
Phenyl-H (ortho)	7.60	Doublet	
(E)-Cinnamonitrile	=CH-Ph	7.44	Doublet
=CH-CN	5.71	Doublet	
Phenyl-H	~7.3 - 7.5	Multiplet	-

Table 2: Comparative <sup>13</sup>C NMR Spectroscopic Data



Compound	Carbons	Predicted/Experimental Chemical Shift (δ, ppm)
3-Phenylpropiolonitrile	C≡N	~105
C-C≡N	~85	
Ph-C≡	~83	
Phenyl C (ipso)	~119	
Phenyl C (ortho)	~133	
Phenyl C (meta)	~130	
Phenyl C (para)	~131	
Benzonitrile	C≡N	118.6
C-CN	112.2	
Phenyl C (ortho, meta)	132.0, 128.9	
Phenyl C (para)	132.6	
(E)-Cinnamonitrile	C≡N	~118
=CH-Ph	~150	
=CH-CN	~97	
Phenyl C (ipso)	~133	
Phenyl C (ortho, meta)	~129, ~131	
Phenyl C (para)	~132	

# **Experimental Protocols**

A general protocol for acquiring high-quality  ${}^{1}\text{H}$  and  ${}^{13}\text{C}$  NMR spectra is outlined below.

- 1. Sample Preparation:
- Dissolve approximately 5-10 mg of the solid sample or 10-20  $\mu$ L of the liquid sample in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, D<sub>2</sub>O). The typical volume of the solvent



is 0.6-0.7 mL.

- Ensure the chosen solvent does not have signals that overlap with the signals of interest in the sample.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts to 0 ppm.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Cap the NMR tube and ensure the solution is homogeneous by gentle inversion.
- 2. NMR Spectrometer Setup:
- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
- Shim the magnetic field to achieve homogeneity, which results in sharp, symmetrical peaks. This can be done manually or automatically.
- Tune and match the probe for the desired nucleus (¹H or ¹³C) to ensure efficient transfer of radiofrequency power.
- 3. Data Acquisition:
- For ¹H NMR:
  - Set the appropriate spectral width to cover the expected range of proton signals (typically 0-12 ppm for organic molecules).
  - Use a calibrated 90° pulse width for excitation.
  - Set the number of scans (e.g., 8-16) and a suitable relaxation delay (e.g., 1-5 seconds) to allow for full relaxation of the protons between scans.
- For <sup>13</sup>C NMR:



- Set a wider spectral width to encompass the larger chemical shift range of carbon (typically 0-220 ppm).
- Use a calibrated 90° pulse width.
- Due to the low natural abundance of <sup>13</sup>C, a larger number of scans (e.g., 1024 or more) is typically required.
- Employ proton decoupling to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.
- A relaxation delay of 2-5 seconds is generally sufficient.

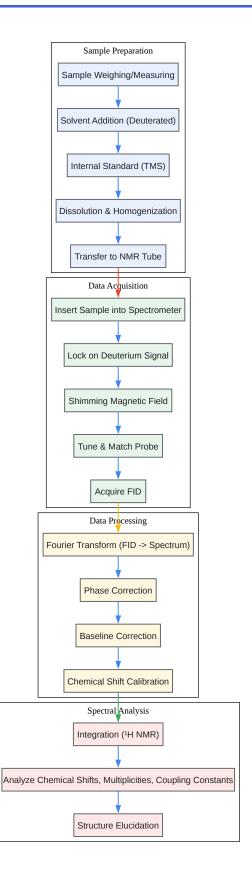
#### 4. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Perform baseline correction to obtain a flat baseline.
- Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm).
- Integrate the signals in the <sup>1</sup>H NMR spectrum to determine the relative ratios of the different types of protons.
- Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the molecular structure.

## **Visualization of NMR Workflow**

The following diagram illustrates the general workflow for the characterization of a chemical compound using NMR spectroscopy.





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